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molecular formula C5H4Cl2OS B3381167 (2,5-Dichlorothiophen-3-yl)methanol CAS No. 219765-84-1

(2,5-Dichlorothiophen-3-yl)methanol

Cat. No. B3381167
M. Wt: 183.05 g/mol
InChI Key: WNXPLXBJUGEXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040538B2

Procedure details

To a solution of (2,5-dichlorothiophen-3-yl)methanol (280 mg, 1.5 mmol) in anhydrous dichloromethane (15 mL) was added dropwise phosphorus tribromide (285 μL, 3.0 mmol). The mixture was stirred at room temperature for 3 hours. Dichloromethane was evaporated. The residue was treated with a saturated sodium bicarbonate solution until no more gas evolved. The resultant mixture was extracted with EtOAc (3×20 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo, affording 3-(bromomethyl)-2,5-dichlorothiophene (125 mg, 34% yield). The product was used without further purification.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
285 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([Cl:9])=[CH:5][C:6]=1[CH2:7]O.P(Br)(Br)[Br:11]>ClCCl>[Br:11][CH2:7][C:6]1[CH:5]=[C:4]([Cl:9])[S:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
ClC=1SC(=CC1CO)Cl
Name
Quantity
285 μL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dichloromethane was evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with a saturated sodium bicarbonate solution until no more gas
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC1=C(SC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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